molecular formula C22H17ClN2O2S B5985101 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide

2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B5985101
M. Wt: 408.9 g/mol
InChI Key: CCGKULRGTNKTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

MGluR5 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR5 leads to the stimulation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the extracellular signal-regulated kinase (ERK) pathway. 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 acts as a competitive antagonist of mGluR5, blocking the binding of glutamate and preventing the activation of downstream signaling pathways.
Biochemical and physiological effects:
2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 has been shown to reduce the release of dopamine in the striatum, suggesting that it may have potential therapeutic applications in the treatment of Parkinson's disease. In addition, 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 has been shown to improve memory and learning in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 in lab experiments is its high selectivity for mGluR5. This allows researchers to specifically investigate the role of this receptor subtype in various neurological disorders. However, one limitation of using 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 is that it is not a highly potent antagonist, meaning that relatively high concentrations of the compound may be required to achieve significant effects.

Future Directions

There are several potential future directions for research on 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930. One area of interest is the potential use of mGluR5 antagonists in the treatment of addiction. Studies have shown that mGluR5 antagonists can reduce drug-seeking behavior in animal models of addiction, suggesting that they may have therapeutic applications in the treatment of substance abuse disorders. Another area of interest is the potential use of mGluR5 antagonists in the treatment of depression. Studies have shown that mGluR5 antagonists can reduce depressive-like behaviors in animal models, suggesting that they may have potential as antidepressant agents.

Synthesis Methods

The synthesis of 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 involves several steps, including the synthesis of the thiazole ring, the chlorination of the phenol group, and the coupling of the two fragments. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930 has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. Studies have shown that mGluR5 antagonists, such as 2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide 7930, can improve motor function in animal models of Parkinson's disease and reduce cognitive deficits in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-14(27-19-8-4-7-18(23)12-19)21(26)25-22-24-20(13-28-22)17-10-9-15-5-2-3-6-16(15)11-17/h2-14H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGKULRGTNKTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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